molecular formula C25H28FN3O3 B2592183 (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326833-70-8

(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2592183
CAS No.: 1326833-70-8
M. Wt: 437.515
InChI Key: BMFGFEYNBJCAFI-UHFFFAOYSA-N
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Description

The compound (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic molecule that features a quinoline core substituted with a fluoro group, a dimethoxyphenyl ethylamine moiety, and a piperidinyl methanone group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the Fluoro Group: The fluoro group is introduced through electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Dimethoxyphenyl Ethylamine Moiety: This step involves the nucleophilic substitution of the quinoline core with 3,4-dimethoxyphenylethylamine under basic conditions.

    Formation of the Piperidinyl Methanone Group: The final step is the acylation of the amine group with piperidin-1-yl methanone, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline core or the carbonyl group, potentially leading to dihydroquinoline derivatives or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine, nitric acid, or alkyl halides are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydroquinoline derivatives or alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer, bacterial infections, or neurological disorders due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-chloroquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a chloro group instead of a fluoro group.

    (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-bromoquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a bromo group instead of a fluoro group.

    (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-iodoquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure but with an iodo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can result in better pharmacokinetic properties, making it a more promising candidate for drug development.

Properties

IUPAC Name

[4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O3/c1-31-22-9-6-17(14-23(22)32-2)10-11-27-24-19-15-18(26)7-8-21(19)28-16-20(24)25(30)29-12-4-3-5-13-29/h6-9,14-16H,3-5,10-13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFGFEYNBJCAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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